molecular formula C18H19FN4O2 B2547799 2-(4-fluorophenyl)-1-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)ethanone CAS No. 2034252-98-5

2-(4-fluorophenyl)-1-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)ethanone

Cat. No.: B2547799
CAS No.: 2034252-98-5
M. Wt: 342.374
InChI Key: FKFQJJJKNHYZCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-fluorophenyl)-1-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)ethanone is a complex organic compound that features a fluorophenyl group, a morpholino group, and a pyrrolo[3,4-d]pyrimidine core. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-fluorophenyl)-1-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)ethanone typically involves multi-step organic reactions. One common approach is the palladium-catalyzed direct ortho C–H arylation of pyrrolo[2,3-d]pyrimidine derivatives . This method is highly selective and can be performed under mild conditions, making it suitable for the synthesis of various derivatives.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes such as the P(NMe2)3-catalyzed [4 + 2] annulation followed by a Zn/AcOH-mediated reduction–hydroamination–isomerization . These methods are practical for large-scale synthesis and ensure high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4-fluorophenyl)-1-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.

Scientific Research Applications

2-(4-fluorophenyl)-1-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)ethanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-fluorophenyl)-1-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, leading to modulation of biological processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-fluorophenyl)-1-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)ethanone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its fluorophenyl group enhances its stability and reactivity, while the morpholino group contributes to its solubility and bioavailability.

Properties

IUPAC Name

2-(4-fluorophenyl)-1-(2-morpholin-4-yl-5,7-dihydropyrrolo[3,4-d]pyrimidin-6-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19FN4O2/c19-15-3-1-13(2-4-15)9-17(24)23-11-14-10-20-18(21-16(14)12-23)22-5-7-25-8-6-22/h1-4,10H,5-9,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKFQJJJKNHYZCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC=C3CN(CC3=N2)C(=O)CC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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